molecular formula C8H10F3NO4 B2880111 (1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2287248-84-2

(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No. B2880111
CAS RN: 2287248-84-2
M. Wt: 241.166
InChI Key: HQKCKLNOHKNGGX-QQMMTSHXSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the yield of the product .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, and reactivity .

Scientific Research Applications

Process Safety Challenges

Bicyclo[1.1.1]pentane (BCP) derivatives, including EN300-6733977, pose process safety challenges due to their strained ring structures. Understanding their reactivity and handling conditions is crucial for safe synthesis and scale-up. Researchers investigate methods to mitigate hazards associated with BCP-containing compounds .

Mechanism of Action

This is typically used in the context of biological activity. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It can include toxicity information, handling precautions, and disposal methods .

Future Directions

This involves predicting or suggesting future research directions. It can be based on the current understanding of the compound and its potential applications .

properties

IUPAC Name

(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.C2HF3O2/c7-4-2-6(5(8)9)1-3(4)6;3-2(4,5)1(6)7/h3-4H,1-2,7H2,(H,8,9);(H,6,7)/t3-,4-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKCKLNOHKNGGX-QQMMTSHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CC2N)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(C[C@H]2N)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid

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